9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one
Description
Structure
3D Structure
Properties
IUPAC Name |
9-hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(3-2-4-8)6(11)7(12)10-9-5/h6,11H,2-4H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXBHAMENVSCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(C12CCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209105 | |
| Record name | 6,7-Diazaspiro[3.5]non-5-en-8-one, 9-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311254-49-5 | |
| Record name | 6,7-Diazaspiro[3.5]non-5-en-8-one, 9-hydroxy-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Diazaspiro[3.5]non-5-en-8-one, 9-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The spiro structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group and spiro structure play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural Comparison
The compound shares its spiro[3.5] core with several analogs but differs in substituents and functional groups. Key structural analogs include:
Key Observations :
- Substituent Diversity : The target compound lacks the extended aromatic or halogenated substituents seen in patented analogs (e.g., difluorophenyl in ), which are often added to enhance binding affinity or metabolic stability.
- Functional Group Impact: The hydroxyl and oxo groups in the target compound may improve solubility compared to purely hydrocarbon analogs like 7-methyl-7-azaspiro[3.5]nonan-2-ol .
Pharmacological and Industrial Relevance
- Pharmaceutical Applications: Diazaspiro compounds are frequently used as ghrelin receptor antagonists (e.g., 2,7-diazaspiro[3.5]nonane derivatives in ) or kinase inhibitors. The target compound’s hydroxyl group may facilitate hydrogen bonding in target binding.
- Catalytic and Material Science: Spiro frameworks with oxa/aza substitutions (e.g., 2-oxa-5,8-diazaspiro[3.5]nonane) show utility in catalysis or as ligands for metal complexes .
Research Findings and Gaps
- Patented Derivatives : The compound in demonstrates the feasibility of introducing bulky substituents (e.g., trifluoromethylpyridinyl groups) onto the spiro core, suggesting routes for optimizing the target compound’s bioactivity.
- Characterization Methods : Analogous compounds are characterized via FT-IR, NMR, and X-ray crystallography , which could be applied to the target compound.
- Data Gaps: No direct solubility, stability, or bioactivity data for the target compound are available in the provided evidence. Further studies are needed to evaluate its pharmacokinetic profile.
Biological Activity
9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one is a heterocyclic compound characterized by its unique spiro structure and biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and as a biochemical probe.
The molecular formula of this compound is , with a molecular weight of 168.19 g/mol. The compound features a hydroxy group, which is crucial for its biological interactions and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The spiro structure and the presence of the hydroxy group enhance its binding affinity to various molecular targets, influencing pathways such as signal transduction and metabolic processes.
Biological Activity Studies
Recent studies have explored the compound's efficacy as an inhibitor in various biological contexts:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties, particularly against KRAS G12C mutations, which are prevalent in several cancers. These derivatives have shown favorable metabolic stability and covalent binding capabilities, making them promising candidates for cancer therapy .
- Enzyme Interaction : The compound's unique structure allows it to act as a biochemical probe for studying enzyme interactions. Its hydroxy group can participate in hydrogen bonding, facilitating interactions with active sites of enzymes .
Case Studies
Several case studies have documented the biological effects and mechanisms of action for related compounds:
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-6,7-diazaspiro[3.5]non-5-en | Lacks hydroxy group | Reduced reactivity and binding affinity |
| 9-Hydroxy-6,7-diazaspiro[3.5]non-en | Similar but without methyl group | Different reactivity profile |
The presence of both the hydroxy and methyl groups in 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en enhances its biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one, given its spirocyclic and heterocyclic complexity?
- Answer : Synthesis typically involves multi-step strategies, including:
- Spirocyclic ring formation : Intramolecular cyclization of precursors containing diaza and carbonyl groups under basic conditions (e.g., NaH in DMF) .
- Protection/deprotection strategies : Use of tert-butyl carbamates (Boc groups) to stabilize reactive amines during synthesis, as seen in structurally related diazaspiro compounds .
- Coupling reactions : Amide bond formation via reagents like HATU or DCC, as demonstrated in the synthesis of analogous carboxamide derivatives .
- Key challenges : Low yields due to steric hindrance in spiro systems; purification via column chromatography or recrystallization is critical .
Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry and spiro conformation?
- Answer :
- X-ray crystallography : The gold standard for confirming spirocyclic geometry and stereochemistry. SHELX software (e.g., SHELXL) is widely used for refinement, though challenges arise with disordered atoms in flexible spiro systems .
- Spectroscopic methods :
- NMR : NMR distinguishes spiro carbons (e.g., ~100–120 ppm for quaternary spiro atoms) .
- IR : Confirms hydroxyl (3200–3600 cm) and carbonyl (1650–1750 cm) groups .
Q. What are the standard protocols for characterizing physicochemical properties such as solubility and stability?
- Answer :
- Solubility : Test in polar (DMSO, water) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy or HPLC .
- Stability : Accelerated degradation studies under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) with LC-MS monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between similar diazaspiro compounds?
- Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects using analogs (e.g., methyl vs. trifluoromethyl groups) .
- Example : A study on ghrelin receptor antagonists found that spiro ring size (e.g., [3.5] vs. [3.4]) significantly modulates binding affinity .
- Statistical tools : Multivariate regression to isolate variables (e.g., logP, steric bulk) influencing activity discrepancies .
Q. What advanced computational methods are suitable for predicting the compound’s interaction with biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., metabolic cytochrome P450 isoforms) .
- MD simulations : Assess conformational stability of the spiro system in aqueous vs. lipid bilayer environments (GROMACS/AMBER) .
- QSPR models : Predict ADMET properties using descriptors like polar surface area and H-bond donors .
Q. How can researchers optimize synthetic routes for high-purity batches suitable for in vivo studies?
- Answer :
- Flow chemistry : Continuous reactors minimize side reactions in diazaspiro syntheses, as reported for related compounds .
- Quality control :
- HPLC-MS : Purity >98% with C18 columns (acetonitrile/water gradients) .
- Chiral chromatography : Resolve enantiomers using amylose-based columns if stereocenters are present .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
